molecular formula C9H15N7 B5819639 [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide

Cat. No. B5819639
M. Wt: 221.26 g/mol
InChI Key: ZVQRPCWWIOOSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide, also known as DMTMM, is a widely used coupling reagent in peptide synthesis. It has gained popularity due to its high efficiency, low toxicity, and low cost. DMTMM has been extensively studied for its unique properties and has been found to be a valuable tool in the field of organic chemistry.

Mechanism of Action

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide activates carboxylic acids by forming an intermediate species that reacts with an amine to form an amide bond. The activated carboxylic acid is then able to react with a nucleophile to form the desired product. [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide has been found to be a more efficient coupling reagent than traditional coupling reagents such as HOBt and DIC.
Biochemical and Physiological Effects:
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has low reactivity towards biological molecules.

Advantages and Limitations for Lab Experiments

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide has several advantages over traditional coupling reagents. It is highly efficient, easy to handle, and has low toxicity. [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide has also been found to be compatible with a wide range of solvents and protecting groups. However, [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide has some limitations. It is sensitive to moisture and must be stored under anhydrous conditions. [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide can also lead to epimerization of amino acids during peptide synthesis.

Future Directions

There are several future directions for the use of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide in organic chemistry. One area of interest is the development of new coupling reagents with improved efficiency and selectivity. Another area of interest is the use of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide in the synthesis of complex natural products and peptides. [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide may also have applications in the development of new drugs and therapeutics. Further studies on the biochemical and physiological effects of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide may also be of interest.

Synthesis Methods

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide is synthesized by reacting cyanamide with dimethylformamide dimethyl acetal and 1,3,5-triazine in the presence of a base such as sodium hydride. The resulting product is then purified by recrystallization.

Scientific Research Applications

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide is commonly used in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. It has been used in the synthesis of various peptides including cyclic peptides, glycopeptides, and peptidomimetics. [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide has also been used in the synthesis of small molecules and natural products.

properties

IUPAC Name

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N7/c1-14(2)7-11-8(15(3)4)13-9(12-7)16(5)6-10/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQRPCWWIOOSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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